tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a cyclopropyl group, and a formyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the tert-butyl ester, cyclopropyl, and formyl groups. One common method involves the use of tert-butyl 3-formylpyrrolidine-1-carboxylate as a starting material, which can be further modified to introduce the cyclopropyl group through cyclopropanation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: tert-butyl 3-cyclopropyl-3-carboxylpyrrolidine-1-carboxylate
Reduction: tert-butyl 3-cyclopropyl-3-hydroxymethylpyrrolidine-1-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The cyclopropyl group may contribute to the compound’s binding affinity and specificity by providing steric hindrance and conformational rigidity .
Comparison with Similar Compounds
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate: Lacks the formyl group, which may affect its ability to participate in certain chemical reactions.
tert-butyl 3-cyclopropyl-3-hydroxymethylpyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a formyl group, which may influence its chemical and biological properties.
Properties
CAS No. |
2742653-63-8 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.